molecular formula C16H20N2O5S3 B2695302 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-ethylthiophene-2-sulfonamide CAS No. 941949-02-6

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2695302
CAS RN: 941949-02-6
M. Wt: 416.53
InChI Key: FIZKHBTVTULREN-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H20N2O5S3 and its molecular weight is 416.53. The purity is usually 95%.
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Scientific Research Applications

Anti-Arthritic Applications

A study highlighted the development of 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives, including those with the specified chemical structure, for their potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). These compounds also showed efficacy in animal models of arthritis without ulcerogenic activities, marking their significance in anti-arthritic drug development (Inagaki et al., 2000).

Antiviral Activity

Another research effort synthesized derivatives starting from 4-chlorobenzoic acid, leading to compounds with anti-tobacco mosaic virus activity. This study indicates the potential antiviral applications of sulfonamide derivatives, showcasing their utility in combating viral infections (Chen et al., 2010).

Antibacterial Applications

Further research into N-(un)substituted N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides demonstrated moderate to good antibacterial activity against various bacterial strains, suggesting the utility of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).

Enzyme Inhibition

Research on polymethoxylated-pyrazoline benzene sulfonamides, including structures similar to the specified compound, explored their inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed potential for therapeutic applications due to their selectivity and efficacy in enzyme inhibition (Kucukoglu et al., 2016).

Environmental Applications

A study on the removal of sulfamethoxazole, a sulfonamide antibiotic, from water using high silica zeolites demonstrated the environmental application of sulfonamides. This research highlights the role of sulfonamide compounds in addressing pollution and antibiotic resistance in water sources (Blasioli et al., 2014).

Future Directions

: [DrugBank: N-(5-(1,1-DIOXIDOISOTHIAZOLIDIN-2-YL)-1H-INDAZOL-3-YL]-2-(4-PIPERIDIN-1-YLPHENYL)ACETAMIDE](https://go.drugbank.com/drugs/DB07220) : ChemSpider: Structure of N-[5-(1,1-DIOXIDOISOTHIAZOLIDIN-2-YL)-1H-INDAZOL-3-YL]-2-(4-PIPERIDIN-1-YLPHENYL)ACETAMIDE : BRENDA Enzyme Information System: Ligand N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S3/c1-3-13-6-8-16(24-13)26(21,22)17-14-11-12(5-7-15(14)23-2)18-9-4-10-25(18,19)20/h5-8,11,17H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZKHBTVTULREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-ethylthiophene-2-sulfonamide

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